

Inpyrfluxam mechanism of action on fungi

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Inpyrfluxam

Cat. No.: B6594776

[Get Quote](#)

An In-depth Technical Guide on the Core Mechanism of Action of **Inpyrfluxam** on Fungi

Introduction

Inpyrfluxam is a broad-spectrum fungicide developed by Sumitomo Chemical Co., Ltd., belonging to the pyrazole-4-carboxamide chemical group.^{[1][2]} It is classified by the Fungicide Resistance Action Committee (FRAC) as a Group 7 fungicide.^{[3][4]} **Inpyrfluxam** demonstrates high efficacy against a wide range of phytopathogenic fungi, including those in the divisions Basidiomycota and Ascomycota, such as Asian soybean rust (*Phakopsora pachyrhizi*), apple scab (*Venturia inaequalis*), and *Rhizoctonia* species.^{[1][2][5]} The active form of the molecule is the R-enantiomer, which constitutes approximately 97% of the technical grade product.^[6] This document provides a detailed technical overview of its molecular mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

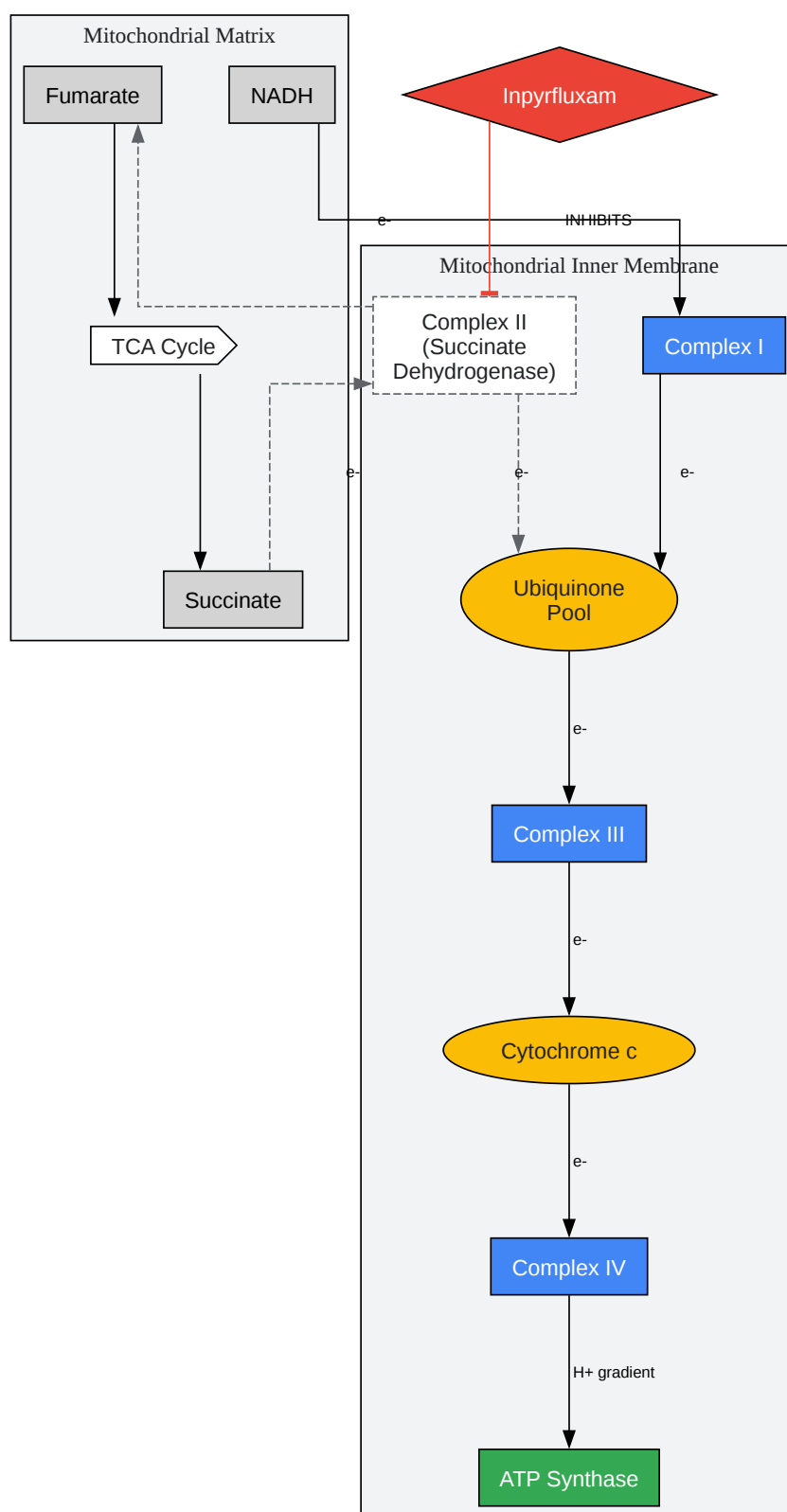
Core Mechanism of Action: Succinate Dehydrogenase Inhibition

The primary molecular target of **inpyrfluxam** is Complex II of the mitochondrial electron transport chain, also known as succinate dehydrogenase (SDH) or succinate:ubiquinone oxidoreductase.^{[1][7]} **Inpyrfluxam** acts as a potent succinate dehydrogenase inhibitor (SDHI).^{[6][8][9]}

The SDH enzyme is a critical component of cellular metabolism, uniquely participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain.^[10] It catalyzes the oxidation

of succinate to fumarate in the TCA cycle and transfers the resulting electrons to ubiquinone (coenzyme Q), reducing it to ubiquinol.[11][12]

Inpyrfluxam binds to the ubiquinone binding site (Q-site) of the SDH complex, which is formed by the SdhB, SdhC, and SdhD subunits.[10][12] This binding competitively inhibits the reduction of ubiquinone, effectively blocking the electron flow from succinate through Complex II.[5] By disrupting this crucial step, **inpyrfluxam** halts mitochondrial respiration at Complex II, which directly inhibits the production of ATP, the cell's primary energy currency.[8] This energy depletion ultimately leads to the cessation of fungal growth and cell death.[8][9]



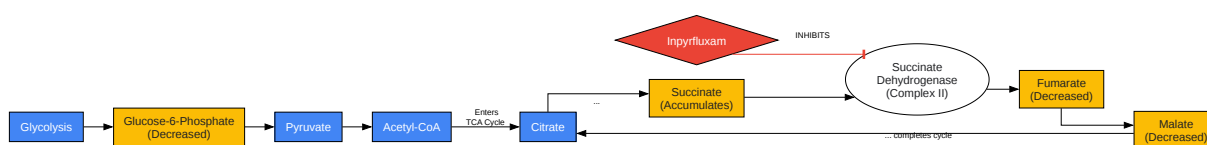
[Click to download full resolution via product page](#)

Caption: Inpyrfluxam inhibits Complex II (SDH), blocking electron transfer from succinate.

Biochemical Consequences and Cellular Impact

The inhibition of SDH by **inpyrfluxam** leads to significant and measurable disruptions in fungal metabolism.[1] Metabolome analysis of *P. pachyrhizi* treated with **inpyrfluxam** revealed a dose-dependent accumulation of succinic acid, the substrate for SDH.[1] Concurrently, there was a marked decrease in the downstream metabolites of the TCA cycle, such as fumaric acid and malic acid.[1]

Furthermore, this analysis showed a decrease in glucose-6-phosphate (G6P), indicating that the disruption of the central energy metabolism pathway affects preceding pathways like glycolysis.[1] The overall effect is a comprehensive breakdown of the fungus's energy production system, leading to potent fungicidal activity.[1]



[Click to download full resolution via product page](#)

Caption: Metabolic impact of SDH inhibition by **inpyrfluxam** on the TCA cycle.

Quantitative Efficacy Data

Enzymatic assays have quantified the high inhibitory activity of **inpyrfluxam** against its target. The concentration required for 50% inhibition (IC₅₀) against succinate-cytochrome c reductase (SCR) in *P. pachyrhizi* demonstrates its superior potency compared to other mitochondrial inhibitors.[1]

Compound	Target Site	IC50 (mg/L) against <i>P. pachyrhizi</i> SCR Activity
Inpyrfluxam	Complex II	0.000057
Benzovindiflupyr	Complex II	0.00013
Azoxystrobin	Complex III	0.0033
Tolfenpyrad	Complex I	> 3

Table 1: Comparative inhibitory activity of Inpyrfluxam and other fungicides on the mitochondrial electron transport chain of *Phakopsora pachyrhizi*. Data sourced from Sumitomo Chemical.[1]

Experimental Protocols

Protocol 1: SDH Enzyme Inhibition Assay

This protocol is a representative method for determining the inhibitory effect of **inpyrfluxam** on SDH activity, based on methodologies described for SDHI fungicides.[1][11] The assay measures succinate-cytochrome c reductase (SCR) activity, which reflects electron transfer through both Complex II and Complex III.

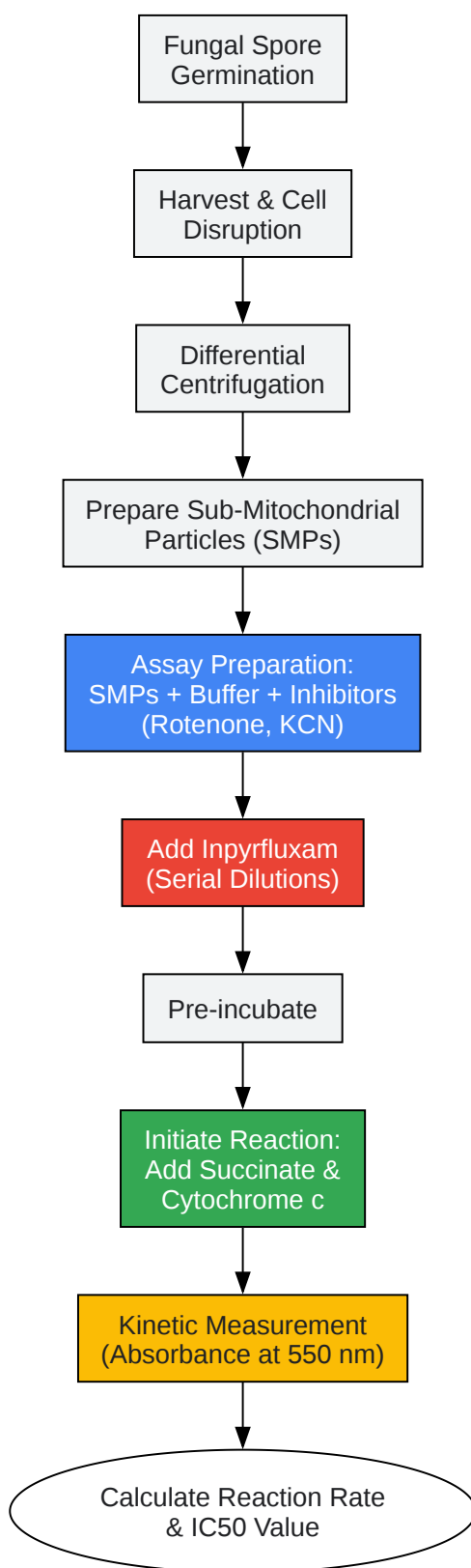
1. Preparation of Sub-Mitochondrial Fraction:

- Germinate spores of the target fungus (e.g., *P. pachyrhizi*) under optimal conditions.
- Harvest germinated spores and suspend in a chilled isolation buffer (e.g., 0.3 M mannitol, 25 mM KH₂PO₄, pH 7.4).[13]
- Disrupt cells using mechanical methods such as a bead beater or sonication on ice.
- Centrifuge the homogenate at low speed (e.g., 1,500 x g for 10 min) to pellet cell debris.

- Collect the supernatant and centrifuge at high speed (e.g., 12,000 x g for 20 min) to pellet mitochondria.
- Resuspend the mitochondrial pellet in a hypotonic buffer and subject it to freeze-thaw cycles or sonication to generate sub-mitochondrial particles (SMPs).
- Centrifuge at high speed (e.g., 100,000 x g for 60 min) and resuspend the SMP pellet in the assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

2. SCR Activity Assay:

- In a 96-well microplate or spectrophotometer cuvette, add assay buffer (e.g., 20 mM phosphate buffer, pH 7.2, 0.1% Triton X-100).[\[14\]](#)
- Add a known concentration of SMPs.
- Add inhibitors of other complexes to isolate the C-II/C-III pathway: KCN (to inhibit Complex IV) and Rotenone (to inhibit Complex I).[\[11\]](#)[\[15\]](#)
- Add varying concentrations of **inpyrfluxam** (or other test compounds) dissolved in a suitable solvent (e.g., DMSO). Include a solvent-only control.
- Pre-incubate the mixture for 10-15 minutes at room temperature.[\[13\]](#)
- Initiate the reaction by adding the substrates: succinate and oxidized cytochrome c.
- Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time in kinetic mode.[\[11\]](#)
- Calculate the rate of reaction from the linear portion of the curve. Determine the percent inhibition for each **inpyrfluxam** concentration relative to the control and calculate the IC₅₀ value.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the Succinate-Cytochrome c Reductase (SCR) inhibition assay.

Protocol 2: Metabolome Analysis via Capillary Electrophoresis-Mass Spectrometry (CE-MS)

This protocol outlines the workflow for analyzing metabolic changes in fungi upon treatment with **inpyrfluxam**, as described in the literature.[\[1\]](#)

1. Sample Preparation:

- Treat germinated fungal spores with a specific concentration of **inpyrfluxam** (e.g., IC90) for a defined period (e.g., one hour).[\[1\]](#) Include an untreated control group.
- Rapidly quench metabolic activity, for instance, by flash-freezing in liquid nitrogen.
- Extract hydrophilic metabolites by adding a cold extraction solvent (e.g., methanol/water mixture).
- Homogenize the samples and centrifuge at high speed to pellet insoluble material.
- Collect the supernatant containing the metabolites. An ultrafiltration step may be included to remove proteins.

2. CE-MS Analysis:

- The analysis is performed using a capillary electrophoresis system coupled to a mass spectrometer.[\[1\]](#)
- Inject the extracted metabolite sample into the CE system.
- Separate the charged metabolites in a capillary based on their electrophoretic mobility.
- Introduce the separated ions into the mass spectrometer for detection and mass-to-charge ratio (m/z) analysis.
- Identify metabolites by comparing their migration times and m/z values to a standard library of known compounds.

3. Data Analysis:

- Quantify the peak areas for each identified metabolite.
- Perform statistical analysis (e.g., t-test or ANOVA) to identify significant differences in metabolite levels between **inpyrfluxam**-treated and control samples.[1]
- Visualize the data using heatmaps or pathway mapping tools to interpret the metabolic impact.

Mechanisms of Resistance

Resistance to SDHI fungicides, including **inpyrfluxam**, can develop in fungal populations. The primary mechanism is target-site modification through point mutations in the genes encoding the SDH subunits (SdhB, SdhC, SdhD).[10][16] For example, a mutation in the SdhC gene causing an amino acid substitution from isoleucine to phenylalanine at position 86 (I86F) has been detected in *P. pachyrhizi* strains with reduced sensitivity to SDHIs.[1][5] Such mutations can alter the conformation of the Q-site, reducing the binding affinity of the fungicide while preserving the enzyme's catalytic function.[16] Non-target site mechanisms, such as increased expression of efflux pumps that actively transport the fungicide out of the cell, may also contribute to resistance.[17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 2. mda.state.mn.us [mda.state.mn.us]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. biologicaldiversity.org [biologicaldiversity.org]
- 5. researchgate.net [researchgate.net]

- 6. A novel anilide fungicide: Inpyrfluxam_Chemicalbook [chemicalbook.com]
- 7. apvma.gov.au [apvma.gov.au]
- 8. chemicalwarehouse.com [chemicalwarehouse.com]
- 9. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 10. SDHI Fungicides | FRAC [frac.info]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of Mitochondrial Complex II by the Anticancer Agent Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. endsdhi.com [endsdhi.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 17. Non-Target Site Mechanisms of Fungicide Resistance in Crop Pathogens: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Inpyrfluxam mechanism of action on fungi]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6594776#inpyrfluxam-mechanism-of-action-on-fungi]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com